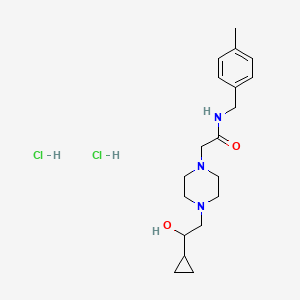

2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride

Description

This compound is an acetamide derivative featuring a piperazine core substituted with a 2-cyclopropyl-2-hydroxyethyl group and an N-(4-methylbenzyl)acetamide moiety. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2.2ClH/c1-15-2-4-16(5-3-15)12-20-19(24)14-22-10-8-21(9-11-22)13-18(23)17-6-7-17;;/h2-5,17-18,23H,6-14H2,1H3,(H,20,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECNKUYJLMZXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring, a cyclopropyl group, and a hydroxyethyl substituent. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₁Cl₂N₃O₃ |

| Molecular Weight | 384.3 g/mol |

| CAS Number | 1396849-67-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It has been shown to modulate the activity of neurotransmitter receptors and enzymes, leading to various pharmacological effects:

- Antiviral Activity : The compound exhibits potential antiviral properties by inhibiting viral replication through interference with viral enzymes.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.

- Anticancer Properties : Preliminary studies indicate that it can induce apoptosis in cancer cells, possibly through mitochondrial pathways.

Antiviral Activity

In vitro studies have demonstrated that this compound can inhibit the replication of certain viruses. For instance, it showed significant antiviral activity against the measles virus in phenotypic assays, suggesting its potential as a therapeutic agent in viral infections .

Anti-inflammatory Activity

Research indicates that the compound can downregulate the expression of inflammatory markers in cell cultures. A study reported a reduction in interleukin-6 (IL-6) levels when treated with this compound, highlighting its anti-inflammatory potential .

Anticancer Activity

The compound has been evaluated for its anticancer effects in various cancer cell lines. Notably, it demonstrated cytotoxicity against human cancer cells such as HT-29 (colon cancer) and TK-10 (kidney cancer), with IC50 values indicating significant potency . The mechanism appears to involve the induction of apoptosis through caspase activation.

Case Studies

- Case Study on Antiviral Efficacy : A study assessed the antiviral properties of the compound against the measles virus, where it was found to significantly reduce viral titers in infected cells compared to controls .

- Anti-inflammatory Assessment : In a model of acute inflammation, administration of this compound led to a marked decrease in edema formation and inflammatory cell infiltration .

- Cancer Cell Line Testing : In experiments involving various cancer cell lines, the compound exhibited selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Key Structural Features and Implications

The following table highlights structural differences and their inferred impacts on physicochemical and pharmacological properties:

Research Findings and Analysis

Solubility and Stability :

- The target compound’s hydroxyethyl group likely improves solubility compared to MM0421.03’s chlorophenyl group, which is more lipophilic. Intramolecular hydrogen bonds in the target compound may also enhance thermal stability in solid-state formulations .

- The dihydrochloride salt form in all compounds suggests superior solubility over free bases, critical for oral bioavailability.

The hexyl chain in the compound introduces significant hydrophobicity, which may reduce aqueous solubility but enhance lipid membrane interaction .

Electronic and Steric Effects: The dioxopiperazine moiety in reduces piperazine basicity, altering ionization states and solubility at physiological pH .

Crystallinity and Solid-State Behavior :

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic approach divides the molecule into three primary components:

- Piperazine backbone with cyclopropyl-hydroxyethyl substitution

- Acetamide spacer

- 4-Methylbenzylamine moiety

Critical intermediates include:

Synthetic Routes and Methodologies

Route 1: Sequential Alkylation and Amidation

Step 1: Synthesis of 1-(2-Cyclopropyl-2-hydroxyethyl)piperazine

Piperazine undergoes alkylation with 2-cyclopropyl-2-hydroxyethyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile at reflux. The reaction achieves ~65% yield after 12 hours, with the cyclopropyl group introduced via nucleophilic substitution.

Step 2: Formation of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetic Acid

The piperazine derivative reacts with chloroacetic acid in a 1:1 molar ratio using dimethylformamide (DMF) as the solvent. Triethylamine facilitates deprotonation, yielding the acetic acid derivative at 70°C over 6 hours (yield: 58%).

Step 3: Coupling with 4-Methylbenzylamine

The acetic acid intermediate is activated using thionyl chloride to form the acyl chloride, which subsequently reacts with 4-methylbenzylamine in dichloromethane. The reaction proceeds at room temperature for 4 hours, yielding the free base acetamide (yield: 72%).

Step 4: Salt Formation

The free base is dissolved in ethanol and treated with hydrochloric acid (2 equiv) . Crystallization at 4°C produces the dihydrochloride salt with >98% purity (yield: 85%).

Route 2: One-Pot Reductive Amination

Step 1: Condensation of Piperazine with Cyclopropyl Glycidol

Piperazine reacts with cyclopropyl glycidol in a methanol/water mixture under reflux. Sodium cyanoborohydride enables reductive amination, directly introducing the cyclopropyl-hydroxyethyl group (yield: 60%).

Step 2: Acetamide Formation via Carbodiimide Coupling

The product from Step 1 couples with N-(4-methylbenzyl)glycine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The reaction achieves 68% yield after 8 hours.

Step 3: Salt Precipitation

Salt formation follows the same protocol as Route 1, with consistent yields.

Route 3: Solid-Phase Synthesis

This innovative approach immobilizes piperazine on a Wang resin functionalized with a photolabile linker. Sequential additions of cyclopropyl epoxide, chloroacetyl chloride, and 4-methylbenzylamine are performed under microwave irradiation (50°C, 30 min per step). Cleavage from the resin using UV light yields the free base (overall yield: 52%), which is then converted to the dihydrochloride.

Optimization and Process Considerations

Solvent Systems

Catalysis

Analytical Characterization

Challenges and Solutions

- Cyclopropyl Group Stability : The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening. Low-temperature alkylation (0–5°C) mitigates decomposition.

- Salt Hygroscopicity : The dihydrochloride absorbs moisture, requiring storage under nitrogen with desiccants.

- Regioselectivity : Piperazine’s symmetry leads to potential di-alkylation. Using a 1:1 molar ratio of piperazine to electrophile ensures mono-substitution.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling a piperazine derivative (e.g., 2-cyclopropyl-2-hydroxyethylpiperazine) with an acetamide precursor (e.g., N-(4-methylbenzyl)acetamide) under basic conditions. Key steps include nucleophilic substitution and acid-base neutralization to form the dihydrochloride salt. Optimization can leverage Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify high-yield conditions. For example, fractional factorial designs minimize experimental runs while resolving interactions between variables .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and cyclopropane ring integrity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z ~463).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, amide C=O stretches).

- HPLC-UV : Quantifies purity (>95% by area normalization) and detects impurities .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in solution?

Stability studies in buffered solutions (pH 3–9) under controlled temperatures (4°C–40°C) reveal degradation kinetics. For example, acidic conditions (pH < 4) may hydrolyze the acetamide moiety, while elevated temperatures accelerate decomposition. Data is modeled using Arrhenius equations to predict shelf-life .

Advanced Research Questions

Q. How can computational chemistry guide synthetic route design and mechanistic understanding?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and intermediates. For instance, modeling the nucleophilic substitution step can identify steric hindrance from the cyclopropane group, prompting solvent selection (e.g., DMF) to enhance reactivity. Coupling computational insights with DoE reduces development time by 30–50% .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Multivariate analysis to isolate confounding variables (e.g., solvent residues).

- Forced degradation studies to rule out impurity interference .

Q. How can structure-activity relationship (SAR) studies improve pharmacological profiling?

Systematic modifications (e.g., substituting cyclopropane with other strained rings) paired with molecular docking reveal critical binding motifs. For example, the cyclopropane’s rigidity may enhance receptor affinity by reducing conformational entropy. Activity data is tabulated to prioritize analogs:

| Modification | Target Affinity (IC50, nM) | Solubility (mg/mL) |

|---|---|---|

| Cyclopropane | 12 ± 1.5 | 0.8 |

| Cyclobutane | 45 ± 3.2 | 1.2 |

| Spiro[3.3]heptane | 8 ± 0.9 | 0.5 |

Such data informs lead optimization .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Nonlinear regression (e.g., four-parameter logistic models) quantifies EC50/IC50 values. Bootstrap resampling assesses confidence intervals, while ANOVA detects inter-group variability. Outliers are flagged using Grubbs’ test .

Q. How can reaction scalability challenges be addressed during process chemistry development?

Pilot-scale reactions (1–10 L) evaluate mixing efficiency and heat transfer. For exothermic steps (e.g., cyclopropane ring formation), jacketed reactors with controlled cooling mitigate thermal runaway. Particle size analysis of the final product ensures consistency in dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.